molecular formula C8H7ClN2O3 B2492443 5-Acetamido-3-chloropicolinic acid CAS No. 1820703-51-2

5-Acetamido-3-chloropicolinic acid

Cat. No. B2492443
CAS RN: 1820703-51-2
M. Wt: 214.61
InChI Key: SCDGQHNXRXKORJ-UHFFFAOYSA-N
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Description

"5-Acetamido-3-chloropicolinic acid" is a chemical compound that belongs to the picolinic acid derivatives, characterized by a pyridine ring substituted with an acetamido group and a chloro group. These derivatives are of interest in various fields of chemistry and biology due to their potential biological activity and application in synthesis.

Synthesis Analysis

The synthesis of picolinic acid derivatives, including chloro and fluoro derivatives of N-acetylneuraminic acid, has been studied extensively. Sharma and Eby (1984) described the synthesis of similar compounds, highlighting the methodologies that might be applicable to synthesizing "5-Acetamido-3-chloropicolinic acid" (Sharma & Eby, 1984). Another study by Huo Ling-yan (2011) on the synthesis of 3,4,5-trichloropicolinic acid outlines reaction steps involving chlorination and diazotization, which could be relevant for synthesizing the target compound (Huo Ling-yan, 2011).

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives, including "5-Acetamido-3-chloropicolinic acid," can be analyzed through various spectroscopic techniques. For example, the crystal and molecular structures of related compounds have been determined, revealing insights into the bonding, conformation, and stereochemistry of these molecules (Xue et al., 2008).

Chemical Reactions and Properties

Picolinic acid derivatives participate in a wide range of chemical reactions, reflecting their chemical properties. For instance, studies on the synthesis of sialoglycoconjugates and their derivatives demonstrate the reactivity of the acetamido and chloro functional groups in nucleophilic substitution reactions and the formation of complex structures (Hasegawa et al., 1989).

Scientific Research Applications

Synthesis and Chemical Studies

5-Acetamido-3-chloropicolinic acid has been studied in various synthetic and conformational contexts. For example, it has been involved in the synthesis and conformational analysis of derivatives of 2-deoxy-N-acetyl-neuraminic acid. These studies provide insight into the molecular structures and bond angles of compounds containing 5-acetamido-3-chloropicolinic acid (Sharma & Eby, 1984). Additionally, this compound has been used in the synthesis of 5-substituted benzo[b]thiophene derivatives, which have shown potential as anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).

Biological Applications

In biological contexts, variants of 5-acetamido-3-chloropicolinic acid have been synthesized and evaluated for different biological activities. For instance, 5-Fluorouracil derivatives have been synthesized for potential use in cancer treatment, highlighting its role in the development of prodrugs with high efficiency and lower toxicity (Xiong Jing, 2010). Similarly, derivatives of this compound have been synthesized and assessed for their antimalarial activity, demonstrating its potential in creating effective treatments against resistant strains of parasites (Werbel et al., 1986).

Environmental and Agricultural Applications

In environmental and agricultural research, 5-acetamido-3-chloropicolinic acid derivatives have been explored for their insecticidal properties. For instance, novel acetamido derivatives containing N-pyridylpyrazole carboxamides have shown strong insecticidal activity against certain pests (Kang et al., 2013). This demonstrates the compound's utility in developing new insecticides for agricultural use.

Safety and Hazards

While specific safety and hazard data for 5-Acetamido-3-chloropicolinic acid is not available, it’s important to handle all chemical substances with care. For related compounds, safety data sheets recommend avoiding dust formation, breathing in mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-acetamido-3-chloropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-4(12)11-5-2-6(9)7(8(13)14)10-3-5/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDGQHNXRXKORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(N=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-3-chloropicolinic acid

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